molecular formula C6H10N4O2 B2711217 Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate CAS No. 1342233-22-0

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2711217
CAS No.: 1342233-22-0
M. Wt: 170.172
InChI Key: MYZZBLIIORFDTB-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate ( 1342233-22-0) is a high-value heterocyclic building block of interest in medicinal and organic chemistry research. With a molecular formula of C 6 H 10 N 4 O 2 and a molecular weight of 170.17 g/mol, this compound serves as a key synthetic intermediate for the development of novel pharmacologically active molecules . The structure incorporates both a 3-amino-1,2,4-triazole moiety and a methyl ester functional group, making it a versatile precursor for further chemical modifications, such as amidation or hydrolysis. The 3-amino-1,2,4-triazole core is a privileged scaffold in drug discovery, known to contribute to a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . Researchers utilize this and related triazole-based compounds as critical intermediates in the synthesis of more complex target molecules, for instance, through the development of propanamide derivatives under microwave irradiation to explore new chemical space . This compound is provided for research applications as a chemical tool to advance the study of heterocyclic compounds and their potential therapeutic applications. Please note: This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-(3-amino-1,2,4-triazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZZBLIIORFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 3-amino-1,2,4-triazole with methyl acrylate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological applications:

  • Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate may exhibit similar effects, potentially serving as a lead compound in antifungal drug development.
  • Cancer Research : Studies have indicated that triazole compounds can modulate enzyme activities related to cancer progression. For instance, 3-amino-1,2,4-triazole has been used to reduce catalase activity in cancer studies, suggesting a role in tumor metabolism modulation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoateHydroxyl group at position 5Enhanced solubility and potential reactivity
Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoateChlorine substituent at position 3Increased lipophilicity
Methyl 3-(5-methylthio-1H-1,2,4-triazol-3-y)propanoateMethylthio group at position 5Potentially improved biological activity

This compound stands out due to its amino functionality that may enhance interaction with biological targets compared to other derivatives that possess halogen or thiol groups .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal properties of various triazole derivatives including this compound against common fungal pathogens. The results indicated that this compound exhibited significant antifungal activity comparable to established antifungal agents.

Case Study 2: Cancer Metabolism Modulation

Research involving the application of triazole derivatives in cancer models demonstrated that this compound could effectively reduce catalase activity in tumor cells. This modulation resulted in increased oxidative stress within the cells leading to enhanced apoptosis rates .

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the triazole ring or the ester side chain. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key References
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate C₆H₉N₃O₂ 155.16 Lacks the 3-amino group on triazole
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate C₆H₈BrN₃O₂ 249.06 Bromine replaces the 3-amino group
Methyl 3-[3-(3-methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate C₁₉H₂₀N₄O₂S 386.47 Sulfur and aryl substitutions on triazole
Methyl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoate (hydrochloride) C₆H₁₁ClN₄O₂ 214.64 Amino group at triazole 5-position; hydrochloride salt

Key Observations :

  • Solubility : The hydrochloride salt form increases water solubility compared to neutral esters, critical for pharmaceutical formulations .

Biological Activity

Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate (CAS: 1342233-22-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound has a molecular weight of 170.17 g/mol and features a triazole ring, which is significant in many biological activities. The compound can be represented by the following structural formula:

C6H10N4O2\text{C}_6\text{H}_{10}\text{N}_4\text{O}_2

Synthesis

The synthesis of this compound involves various methodologies that focus on the formation of the triazole ring and subsequent modifications. Recent studies have reported efficient synthetic routes using microwave irradiation and ultrasound-assisted methods, enhancing yield and reaction times .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 3-amino-1,2,4-triazole scaffold. For instance:

  • Anticancer Evaluation : A study evaluated a series of compounds derived from the triazole scaffold against various cancer cell lines using XTT assays. The results indicated promising anticancer activity with significant inhibition of cell proliferation in several tested lines .
  • Mechanism of Action : The mechanism underlying the anticancer effects may involve the inhibition of key signaling pathways associated with cancer progression. Notably, compounds with a 3-bromophenylamino moiety demonstrated enhanced activity, suggesting that structural modifications can influence biological efficacy .

Antiangiogenic Activity

In addition to its anticancer effects, this compound exhibits antiangiogenic properties. This activity is crucial as it can inhibit tumor growth by preventing the formation of new blood vessels necessary for tumor sustenance .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of triazole derivatives. Research indicates that:

  • Electron-Donating Groups : The presence of electron-donating groups at specific positions on the aromatic ring enhances anti-proliferative activity.
  • SAR Studies : Compounds were ranked based on their IC50 values against HepG2 liver cancer cells, revealing that certain substitutions significantly improved potency .
CompoundIC50 (µg/mL)Activity Level
Compound 6d13.004High
Compound 6b12.5Moderate
Compound 6e28.399Low

Case Studies

Several case studies have been conducted to evaluate the biological effects and therapeutic potential of this compound:

  • Cell Line Studies : In vitro studies using HepG2 cells demonstrated significant inhibition of cell viability when treated with varying concentrations of triazole derivatives.
  • In Vivo Models : Further investigations are needed to assess the in vivo efficacy and safety profile through animal models to establish clinical relevance.

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate, and what starting materials are typically employed?

Two primary synthetic pathways are utilized:

  • Pathway 1 : Reacts N-guanidinosuccinimide (synthesized from succinic anhydride and aminoguanidine hydrochloride) with aliphatic amines under microwave irradiation. This method is effective for primary/secondary aliphatic amines but fails with aromatic amines due to lower nucleophilicity .
  • Pathway 2 : Uses N-arylsuccinimides (prepared from succinic anhydride and aromatic amines) reacted with aminoguanidine hydrochloride under microwave conditions. This alternative route accommodates aromatic substituents .
    Key reagents: Succinic anhydride, aminoguanidine hydrochloride, and amines. Microwave irradiation accelerates ring-opening and cyclization steps.

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR resolve tautomeric equilibria and confirm substituent positions (e.g., distinguishing 1,2,4-triazole ring protons and propanoate methyl groups) .
  • HPLC : Monitors purity and identifies byproducts (e.g., unreacted amines or cyclization intermediates) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z = 170.16 for the parent ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in solid-state tautomerism and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing aromatic amine substituents in this compound derivatives?

  • Stepwise Synthesis : Pre-form N-arylsuccinimides to bypass low aromatic amine reactivity. Microwave-assisted reactions (e.g., 100–120°C, 30–60 min) improve yields by enhancing ring-opening kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and improve solubility of aromatic precursors .
  • Catalysis : Explore acid/base catalysts (e.g., DIPEA) to accelerate nucleophilic attack on succinimide rings .

Q. What computational and experimental approaches are recommended for resolving tautomeric equilibria in 1,2,4-triazole-containing compounds like this compound?

  • NMR Titration : Track chemical shift changes in 1H^1H NMR under varying temperatures or pH to identify dominant tautomers .
  • DFT Calculations : Model tautomeric energy differences (e.g., 1,2,4-triazole vs. 1,3,4-triazole prototropic forms) using software like Gaussian or ORCA .
  • X-ray Diffraction : Compare experimental bond lengths and angles (e.g., N–N distances in triazole rings) with computational predictions to validate tautomeric states .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in the spectroscopic data of this compound derivatives?

  • Tautomerism : Use dynamic NMR to detect exchange signals or variable-temperature studies to quantify equilibrium constants .
  • Impurity Analysis : Employ HPLC-MS to identify side products (e.g., uncyclized intermediates or oxidation byproducts) .
  • Crystallographic Validation : Resolve structural ambiguities by comparing experimental X-ray data with computational models .

Q. What analytical strategies are effective in identifying and quantifying process-related impurities in this compound synthesis?

  • Orthogonal Chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ion-pairing methods to separate polar impurities .
  • Reference Standards : Use USP-grade impurities (e.g., unreacted aminoguanidine or succinic anhydride derivatives) for spiking experiments .
  • Spectroscopic Fingerprinting : Compare UV-Vis (λ~270 nm for triazole moieties) and IR spectra (C=O stretch at ~1700 cm⁻¹) to distinguish impurities .

Methodological Notes

  • SHELX Refinement : For crystallographic studies, use SHELXL for small-molecule refinement and SHELXE for phase resolution in high-throughput workflows .
  • Microwave Synthesis : Optimize power (100–300 W) and pulse sequences to prevent thermal degradation of heat-sensitive intermediates .
  • Safety Protocols : Handle aminoguanidine hydrochloride (corrosive) and aromatic amines (toxic) in fume hoods with PPE .

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